molecular formula C22H28ClNO2 B15178678 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime CAS No. 93843-28-8

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime

Cat. No.: B15178678
CAS No.: 93843-28-8
M. Wt: 373.9 g/mol
InChI Key: BGNZDRWQKYSHJP-ZNTNEXAZSA-N
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Description

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime is a benzophenone-derived oxime characterized by a chloro-substituted aromatic ring, a hydroxyl group at the ortho position, and a branched isononyl chain at the para position. The oxime functional group (-NOH) confers chelating properties, which may enhance its utility in metal ion sequestration or stabilization processes.

Properties

CAS No.

93843-28-8

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-[(Z)-C-(2-chlorophenyl)-N-hydroxycarbonimidoyl]-4-(7-methyloctyl)phenol

InChI

InChI=1S/C22H28ClNO2/c1-16(2)9-5-3-4-6-10-17-13-14-21(25)19(15-17)22(24-26)18-11-7-8-12-20(18)23/h7-8,11-16,25-26H,3-6,9-10H2,1-2H3/b24-22+

InChI Key

BGNZDRWQKYSHJP-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)CCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2Cl

Canonical SMILES

CC(C)CCCCCCC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime typically involves the following steps:

  • Starting Materials: : The synthesis begins with the appropriate starting materials, such as 2-chlorobenzophenone and isononyl chloride.

  • Reaction Conditions: : The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.

  • Purification: : The resulting product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Ketone Formation

The synthesis of the ketone precursor (e.g., 2-hydroxy-5-isononylbenzophenone ) may follow pathways similar to 2-hydroxy-5-nonylacetophenone .

Reaction Mechanism

  • Friedel-Crafts acetylation :

    • Reactants : 4-isononylphenol, acetyl chloride.

    • Catalyst : AlCl₃, BCl₃, or ZnCl₂.

    • Conditions : Anhydrous solvent (e.g., THF, toluene), dry HCl gas, 30–100°C, 5–24 hours.

    • Product : Ketimine intermediate, which hydrolyzes to form the ketone.

Key Data (Adapted from ):

ParameterValue
CatalystAlCl₃, BCl₃, ZnCl₂
Reaction Time5–24 hours
Temperature30–100°C
Yield>80%
Purity≥85%

Chlorination

The introduction of the 2'-chloro substituent may involve electrophilic aromatic substitution. While not explicitly detailed in the sources, chlorination typically occurs under conditions such as:

  • Chlorinating agent : Cl₂ gas or SOCl₂.

  • Catalyst : FeCl₃ (for directed electrophilic substitution).

  • Conditions : Elevated temperatures (e.g., 50–100°C).

Oximation

The oximation reaction converts the ketone to an oxime. This step is critical for producing the final oxime derivative.

Reaction Conditions (From Analogous Reactions ):

  • Reactants : Ketone (e.g., 2-hydroxy-5-isononylbenzophenone), hydroxylamine hydrochloride, NaOH.

  • Solvent : Ethanol or toluene.

  • Conditions : Reflux for 3–4.5 hours, with activated carbon decolorization.

Key Data (Adapted from ):

ParameterValue
Molar Ratio (Ketone:Hydroxylamine)1.0:1.3–2.2
Temperature75°C
Reaction Time3–4.5 hours
Yield97.9–98.1%
Purity86–88.6%

Structural Verification

The final oxime structure is confirmed by:

  • FT-IR analysis : Presence of C=N-O stretching vibrations (~1600–1700 cm⁻¹).

  • HPLC : Purity assessment (≥85% in analogous compounds ).

Challenges and Considerations

  • Chlorination specificity : Achieving selective 2'-position chlorination requires careful control of directing groups.

  • By-product formation : Potential side reactions during oximation (e.g., over-oxidation) must be mitigated.

  • Industrial scalability : Catalyst selection (e.g., AlCl₃ vs. BCl₃) impacts reaction efficiency and safety .

Scientific Research Applications

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime has several scientific research applications:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.

  • Biology: : The compound may be employed in biological studies to investigate its effects on cellular processes and pathways.

  • Medicine: : Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations.

  • Industry: : In industrial applications, it can be utilized in the production of materials, coatings, and other chemical products.

Mechanism of Action

The mechanism by which 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone Oxime (CAS 59986-55-9)

  • Molecular Formula: C22H28ClNO2
  • Key Differences: The nonyl chain (linear C9) vs. isononyl (branched C9) alters hydrophobicity and biodegradability. Substituent positions: Chloro and hydroxyl groups at positions 3 and 2, respectively, vs. 2' and 2 in the target compound.

4-Methylpentan-2-one Oxime (CAS 105-44-2)

  • Molecular Formula: C6H13NO
  • Key Differences :
    • A simpler aliphatic oxime lacking aromatic rings, reducing UV stability and chelation efficacy.
    • Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) .
  • Applications : Likely used in polymer stabilization or as a chemical intermediate, contrasting with the target compound’s aromatic backbone .

Phosgene Oxime

  • Molecular Formula: CHCl2NO
  • Key Differences :
    • A highly toxic vesicant (AEGL-1: 0.029 mg/m³) with rapid dermal and inhalation effects .
    • Structurally distinct (chlorinated alkyl oxime) and unsuitable for industrial use due to extreme hazards .

2-(Methylamino)-2'-chloro-5-nitrobenzophenone (CAS 89090-66-4)

  • Molecular Formula : C14H11ClN2O3
  • Key Differences: Replaces the oxime group with a methylamino (-NHCH3) and nitro (-NO2) substituent, enhancing electrophilicity. Potential use as a pharmaceutical intermediate, diverging from the oxime’s chelation roles .

Physicochemical and Toxicological Comparison

Table 1: Comparative Properties of Selected Oximes

Compound Molecular Formula Key Functional Groups Toxicity Profile Applications
2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime Not available Chloro, hydroxyl, oxime, isononyl Likely moderate (based on analogs) Industrial chelators, antifouling
(Z)-(3-Chloro-2-hydroxy-5-nonylphenyl)phenylmethanone oxime C22H28ClNO2 Chloro, hydroxyl, oxime, nonyl Not specified Chemical stabilization
4-Methylpentan-2-one oxime C6H13NO Aliphatic oxime H302, H315, H319 Polymer intermediates
Phosgene oxime CHCl2NO Dichloroalkyl oxime AEGL-1: 0.029 mg/m³ None (chemical warfare agent)

Research Findings and Industrial Relevance

  • Stability and Reactivity: Aromatic oximes like 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime exhibit higher thermal and UV stability compared to aliphatic analogs (e.g., 4-methylpentan-2-one oxime) due to their conjugated benzene rings .
  • Toxicity Trends : Substitution patterns influence hazard profiles. Chlorinated aromatic oximes are less acutely toxic than aliphatic derivatives (e.g., phosgene oxime) but may pose chronic risks due to bioaccumulation .
  • Functional Versatility: The target compound’s branched isononyl chain enhances solubility in nonpolar matrices, making it suitable for coatings or antifouling paints, whereas nitro- or amino-substituted benzophenones (e.g., CAS 89090-66-4) are tailored for synthetic chemistry .

Biological Activity

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime is a compound of interest in various fields including medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oximes, characterized by the presence of a hydroxylamine functional group. Its chemical structure is crucial for its biological activity, influencing its interactions with biological targets.

Oximes, including 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime, primarily act as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. The efficacy of oximes in this context is variable and depends on several factors such as the type of organophosphate and the specific oxime used .

Key Mechanisms:

  • Reactivation of AChE : Oximes can restore AChE activity, which is crucial for terminating cholinergic neurotransmission. However, their effectiveness varies significantly among different organophosphates .
  • Anticancer Activity : Some studies have shown that oxime derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and oxidative stress induction. For instance, certain steroidal oximes have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Biological Activities

The biological activities of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime can be categorized into several domains:

1. Anticancer Properties

Research indicates that certain oxime derivatives exhibit potent anticancer activities. For example:

  • Cell Lines Tested : Various human cancer cell lines (e.g., A549, HT29) were utilized to assess cytotoxicity.
  • IC50 Values : The compound showed IC50 values ranging from 1.5 µM to 11.9 µM across different cancer cell lines, indicating significant potency against specific types of cancer .

2. Neuroprotective Effects

In the context of organophosphate poisoning:

  • Clinical Findings : Oxime therapy has been retrospectively evaluated in cases of carbamate poisoning, demonstrating some recovery benefits when combined with atropine treatment .
  • In Vitro Studies : Laboratory studies indicated that while some oximes could reactivate AChE inhibited by certain organophosphates, they had limited effects on carbamylated enzymes .

3. Toxicological Considerations

Despite its potential therapeutic applications, the compound also poses risks:

  • Carcinogenicity : Studies have suggested that exposure to certain oximes may lead to carcinogenic effects in animal models, particularly in the liver and mammary glands .
  • Systemic Effects : Repeated exposure has been linked to hematological changes and potential damage to various organs such as the spleen and liver .

Case Studies

Several case studies highlight the dual nature of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime:

  • Carbamate Poisoning Treatment :
    • In a clinical setting involving children with carbamate poisoning, the administration of obidoxime showed no significant benefit compared to atropine alone; however, it did not exacerbate symptoms .
  • Anticancer Research :
    • A study involving various human cancer cell lines demonstrated that specific oximes could induce apoptosis selectively in cancer cells while exhibiting lower toxicity towards normal cells .

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